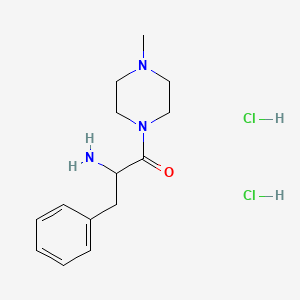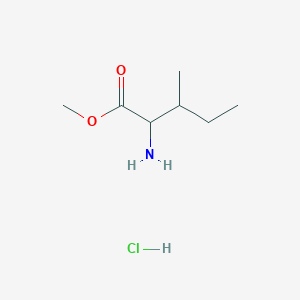![molecular formula C9H7NO B3251989 Cyclohepta[b]pyrrol-2(1H)-one CAS No. 2132-34-5](/img/structure/B3251989.png)
Cyclohepta[b]pyrrol-2(1H)-one
Descripción general
Descripción
Cyclohepta[b]pyrrol-2(1H)-one is a chemical compound that has been studied in various scientific researches . The compound has been involved in the formation of ring-contracted by-products when combined with acetylenes .
Synthesis Analysis
The synthesis of this compound related compounds has been reported in several studies. For instance, an anti-inflammatory analgesic compound, 4,5,8,9-tetrahydro-8-methyl-9-oxothieno[3’3’:5,6]cyclohepta[1,2-b]-pyrrole-7-acetic acid, was synthesized utilizing the Knorr pyrrole synthesis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in various studies. Formerly-proposed structures, cyclopent[de]isoquinolin-3(4H)-ones, for ring contracted by-products obtained from 1-substituted cyclohepta[b]pyrrol-2(1H)-ones and acetylenes, were revised to benz[cd]indol-2(1H)-ones on the basis of spectroscopic analysis .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. The compound has been involved in the formation of ring-contracted by-products when combined with acetylenes .Aplicaciones Científicas De Investigación
Chemical Properties and Rotational Isomerism
Cyclohepta[b]pyrrol-2(1H)-one exhibits interesting chemical properties, such as C-N bond atropisomerism. For example, two retainers of 1-(2,4-dimethyl-3-pentyl)this compound could be isolated, demonstrating its rotational barrier and providing insights into its structural dynamics (Takeshita, Mori, Ikeda, & Kato, 1990).
Synthetic Chemistry
In synthetic chemistry, this compound serves as a precursor for various complex molecules. For instance, it has been used in the synthesis of novel 20π antiaromatic systems and benzimidazole derivatives (Abe, Ishikawa, Hayashi, & Miura, 1990). Additionally, it is pivotal in the formation of thione derivatives and tropone analogues of tryptamine, which have potential applications in medicinal chemistry (Sato & Sunagawa, 1967).
Photochemistry and Photobiology
This compound also plays a significant role in photochemical studies. For example, it is involved in the synthesis and photoisomerization of complex molecules like 2-acetyl-2-azatricyclo compounds. These studies provide valuable insights into the behavior of organic compounds under light exposure (Tian, Mori, Takeshita, Higashi, & Yamaguchi, 1989). In addition, it has been utilized in photobiological studies to develop new photosensitizing agents with potential applications in cancer therapy (Spanò et al., 2017).
Novel Chemical Synthesis and Reactions
The compound is instrumental in novel synthetic pathways, including the construction of complex bicyclic and tricyclic systems. These synthetic strategies are crucial in creating new molecules with potential applications in various fields of chemistry and pharmacology (Hamada, Yoshida, Oishi, & Ohno, 2017).
Propiedades
IUPAC Name |
1H-cyclohepta[b]pyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-6-7-4-2-1-3-5-8(7)10-9/h1-6H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPAGXNMNWIWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC(=O)N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Propanedinitrile, 2,2'-[[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydrothieno[3',2':4,5]cyclopenta[1,2-b]thieno[2'',3'':3',4']cyclopenta[1',2':4,5]thieno[2,3-d]thiophene-2,7-diyl]bis[methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis-](/img/structure/B3251947.png)





